molecular formula C16H11ClN4 B14214919 1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-51-6

1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-

Cat. No.: B14214919
CAS No.: 824394-51-6
M. Wt: 294.74 g/mol
InChI Key: PNZMRQZRQMNFHJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the benzimidazole ring. For instance, the use of polyphosphoric acid or hydrochloric acid can promote the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities or different chemical properties .

Scientific Research Applications

1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to the presence of both chlorine and phenyl groups, which enhance its chemical reactivity and potential biological activities. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

CAS No.

824394-51-6

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

6-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C16H11ClN4/c17-10-5-6-13-14(9-10)21-16(20-13)12-4-2-1-3-11(12)15-18-7-8-19-15/h1-9H,(H,18,19)(H,20,21)

InChI Key

PNZMRQZRQMNFHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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